1-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
1-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of fluorinated carbazole, thiazole, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic synthesis techniques. The process may start with the preparation of the fluorinated carbazole derivative, followed by the construction of the thiazole ring, and finally the formation of the pyrrole moiety. Key steps include:
Fluorination: Introduction of the fluorine atom into the carbazole ring, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Thiazole Formation: Synthesis of the thiazole ring through a condensation reaction between a thioamide and a haloketone.
Pyrrole Synthesis: Formation of the pyrrole ring via a cyclization reaction, often involving an α,β-unsaturated carbonyl compound and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert imino groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol: can be compared with other compounds that feature similar structural motifs, such as:
Uniqueness
The uniqueness of This compound lies in its combination of these three distinct moieties, which may confer unique biological properties and potential therapeutic benefits not seen in simpler analogs.
This compound’s multifaceted structure makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H21FN4OS |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C25H21FN4OS/c26-15-9-10-18-17(11-15)16-7-4-8-20(23(16)28-18)30-12-21(31)22(24(30)27)25-29-19(13-32-25)14-5-2-1-3-6-14/h1-3,5-6,9-11,13,20,27-28,31H,4,7-8,12H2 |
InChI Key |
JKHBPJHVYOHXOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)N4CC(=C(C4=N)C5=NC(=CS5)C6=CC=CC=C6)O |
Origin of Product |
United States |
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